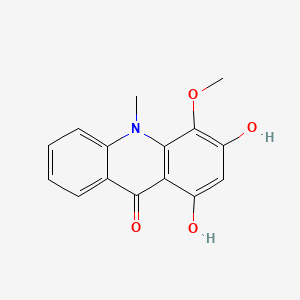

![molecular formula C18H27NO3 B566222 (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol CAS No. 1065193-41-0](/img/structure/B566222.png)

(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

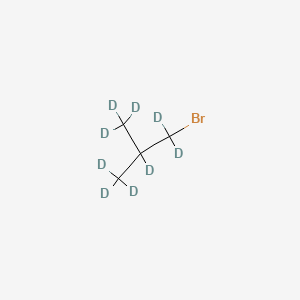

(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

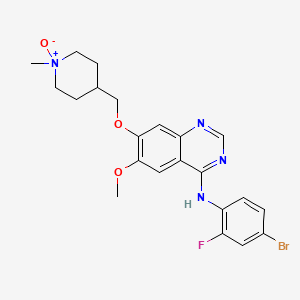

Isoquinoline derivatives, including the compound , are recognized for their significant biological activities, which span across anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their structure, derived from the natural aromatic amino acid tyrosine, and the basic nature of their chemical formula allow for a broad spectrum of pharmacotherapeutic applications. Danao et al. (2021) highlight the imperative review of the less known biological potentials of isoquinoline derivatives, which serves as a foundation for developing novel low-molecular-weight inhibitors for various diseases (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Synthetic Approaches and Biological Activities

The synthesis of isoquinolines, including the compound of interest, is crucial for exploring their therapeutic benefits. Propargylic alcohols have been identified as versatile building blocks for constructing isoquinoline derivatives, offering novel synthetic strategies for developing heterocyclic compounds that possess a broad spectrum of biological activities. These activities are fundamental in medicinal chemistry and drug discovery, underlining the importance of isoquinoline derivatives in developing treatments for various conditions. Mishra, Nair, and Baire (2022) discuss recent approaches for synthesizing pyridines and isoquinolines, highlighting the critical role these compounds play in modern therapeutics (Mishra, Nair, & Baire, 2022).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol can be achieved through a multi-step process involving the synthesis of key intermediates followed by their subsequent transformation into the final product. The key steps in the synthesis pathway include the formation of the pyrrolidine ring, the introduction of the isochroman ring, and the installation of the hydroxyl groups at the appropriate positions.", "Starting Materials": ["L-proline", "2-methyl-1-propanol", "methyl iodide", "4-methoxyphenylacetic acid", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium acetate", "palladium on carbon", "hydrogen gas", "sodium carbonate", "methyl magnesium bromide", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone"], "Reaction": ["Step 1: Formation of pyrrolidine ring - L-proline is reacted with 2-methyl-1-propanol and methyl iodide to form the corresponding N-methyl pyrrolidine derivative. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with sodium hydroxide to form the corresponding carboxylic acid. This acid is then reduced with sodium borohydride to form the pyrrolidine ring.", "Step 2: Introduction of isochroman ring - The pyrrolidine intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of acetic acid and sodium acetate to form the corresponding ester. This ester is then hydrogenated over palladium on carbon in the presence of hydrogen gas to form the corresponding alcohol. This alcohol is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the isochroman ring.", "Step 3: Installation of hydroxyl groups - The isochroman intermediate is then reacted with methyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then treated with acetic acid to form the corresponding alcohol, which is subsequently treated with sodium carbonate to form the final product, (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol."] } | |

CAS No. |

1065193-41-0 |

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(2S,3S,11bS)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m0/s1 |

InChI Key |

NNGHNWCGIHBKHE-BPUTZDHNSA-N |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)O |

SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

Synonyms |

(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-10-methoxy-3-(2-methylpropyl)-2H-Benzo[a]quinolizine-2,9-diol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)

![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/no-structure.png)